molecular formula C27H36N2O6 B11019662 N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11019662
M. Wt: 484.6 g/mol
InChI Key: BFHXQUSBMKFWAJ-UHFFFAOYSA-N
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Description

N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a combination of isoquinoline and chromen structures

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

484.6 g/mol

IUPAC Name

N-[4-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-4-oxobutyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C27H36N2O6/c1-17-18(2)26(32)35-25-19(3)22(10-9-21(17)25)34-16-23(30)28-13-6-8-24(31)29-14-12-27(33)11-5-4-7-20(27)15-29/h9-10,20,33H,4-8,11-16H2,1-3H3,(H,28,30)

InChI Key

BFHXQUSBMKFWAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCC(=O)N3CCC4(CCCCC4C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves multiple steps, starting with the preparation of the isoquinoline and chromen intermediates. The key steps include:

    Preparation of Isoquinoline Intermediate: This involves the hydrogenation of a quinoline derivative to form the decahydroisoquinoline structure.

    Preparation of Chromen Intermediate: The chromen structure is synthesized through the cyclization of a suitable precursor, such as a coumarin derivative.

    Coupling Reaction: The isoquinoline and chromen intermediates are coupled using a suitable linker, such as a butyl group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is unique due to its combination of isoquinoline and chromen structures, which may confer distinct chemical and biological properties compared to other similar compounds.

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